2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine
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Overview
Description
2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine is an organic compound with the molecular formula C13H19N It is a cyclopropane derivative with a phenyl group substituted at the 1-position and an isopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-isopropylbenzylamine with a cyclopropanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclopropane-1-amine: Similar structure but lacks the isopropyl group.
2-Methyl-1-phenylcyclopropane: Similar structure but lacks the amine group.
4-Isopropylbenzylamine: Precursor in the synthesis of the target compound.
Uniqueness
2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the isopropyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H19N/c1-9(2)11-4-6-12(7-5-11)13(14)8-10(13)3/h4-7,9-10H,8,14H2,1-3H3 |
InChI Key |
VGAACFQATNQDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)C(C)C)N |
Origin of Product |
United States |
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